molecular formula C13H18N4O2 B7531454 Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No.: B7531454
M. Wt: 262.31 g/mol
InChI Key: QGGUPNQNQFLZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of oxolane, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Research: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is unique due to its combination of oxolane, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(11-2-9-19-10-11)16-5-7-17(8-6-16)13-14-3-1-4-15-13/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGUPNQNQFLZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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